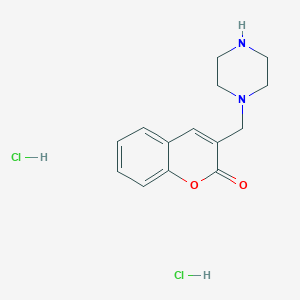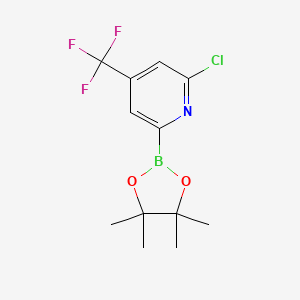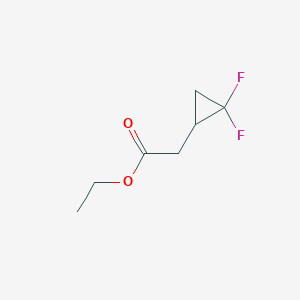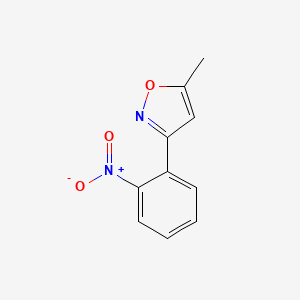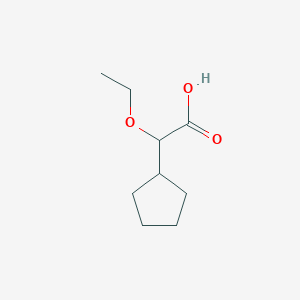![molecular formula C12H18Cl2N4 B1433256 2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride CAS No. 1000207-51-1](/img/structure/B1433256.png)
2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride
Overview
Description
2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapeutics
This compound has been identified as a potent inhibitor of Protein Kinase B (PKB or Akt) , which is a key player in cell proliferation and survival . PKB is often deregulated in cancer, making it a prime target for antitumor agents. The compound’s ability to selectively inhibit PKB over other kinases like PKA makes it a promising candidate for the development of new cancer treatments.
Drug Design and Development
The piperidine moiety within the compound is a significant synthetic block in drug construction . Piperidine derivatives are present in numerous classes of pharmaceuticals, indicating the versatility of this compound in the synthesis of new drugs with potential pharmacological applications.
Antitubercular Agents
Derivatives of the compound have shown promise as antitubercular agents. The structural features of the compound, such as the substituted phenyl groups, may facilitate penetration into bacterial cells and effective binding interactions with target molecules .
Fungicidal Activity
Research into pyrimidinamine derivatives, which include compounds like the one , has revealed a clear relationship between chemical structure and biological activity . This suggests potential applications in developing fungicides, where the compound’s structure could be optimized for maximum efficacy.
Biomarker Modulation
In vivo studies have shown that compounds like this can modulate biomarkers of signaling through PKB . This application is crucial for the development of targeted therapies that can monitor and adjust treatment efficacy in real-time.
Synthesis of Biologically Active Piperidines
The compound serves as a substrate for the synthesis of biologically active piperidines. These synthesized derivatives can be evaluated for a range of biological activities, leading to the discovery of new drugs .
Molecular Pathology Research
Given the compound’s role in the PI3K-PKB-mTOR pathway, it is valuable for research into molecular pathologies common in various human cancers . This can enhance our understanding of cancer biology and lead to novel therapeutic approaches.
properties
IUPAC Name |
2-chloro-N-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4.ClH/c13-12-16-10-3-1-2-9(10)11(17-12)15-8-4-6-14-7-5-8;/h8,14H,1-7H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSDDKVDLYBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2NC3CCNCC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride | |
CAS RN |
1799434-53-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)
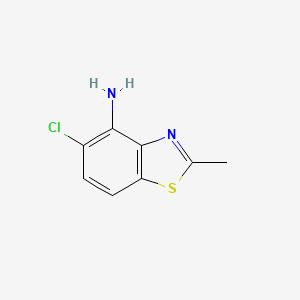
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
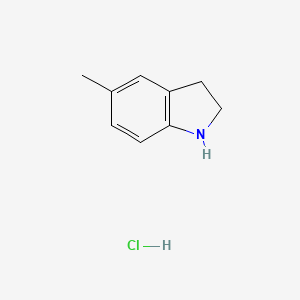
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)
